molecular formula C6H9N3O2 B2488818 N-Methoxy-N-methyl-1H-imidazole-1-carboxamide CAS No. 862873-06-1

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Cat. No.: B2488818
CAS No.: 862873-06-1
M. Wt: 155.157
InChI Key: DOQREVDTYAHWSN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide plays a significant role in biochemical reactions. It is used as a reagent to prepare N-methoxy-N-methylcyanoformamide by reacting with trimethylsilyl cyanide . It also aids in the chemoselective esterification and amidation of carboxylic acids .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its role as a reagent in the preparation of other compounds. It can help in the formation of carbamoylimidazolium iodides and their derivatives such as ureas, thioureas, carbamates, and amides upon reacting with amines, alcohols, thiols, and carboxylic acids .

Biological Activity

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide (also known as N-methoxy-N-methylcarbamoylimidazole) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

C6H9N3O2\text{C}_6\text{H}_9\text{N}_3\text{O}_2

The structure features an imidazole ring, which is significant for its biological activity, particularly in interactions with various biological targets.

Anticancer Potential

Research has indicated that this compound may exhibit anticancer properties. A study focusing on imidazole derivatives highlighted their ability to inhibit the heme oxygenase-1 (HO-1) enzyme, which is often overexpressed in cancerous tissues. Compounds with similar structures achieved IC50 values in the micromolar range, suggesting that this compound could potentially act as a HO-1 inhibitor, contributing to its anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A related study on benzimidazole derivatives indicated that modifications to the imidazole structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest a potential for similar activity .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes like HO-1 can disrupt cancer cell survival pathways.
  • Interaction with Cellular Targets : The imidazole ring may facilitate interactions with various cellular receptors or enzymes, influencing cellular signaling pathways related to proliferation and apoptosis.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds, providing insights into the potential applications of this compound:

StudyFocusFindings
Akue-Gedu et al. (2015)Antiproliferative ActivityIdentified potent inhibitors of cancer cell lines with IC50 values in the nanomolar range .
Giraud et al. (2020)CDK InhibitionReported compounds that were effective against human carcinoma cell lines .
Recent Review (2024)Benzimidazole DerivativesHighlighted the importance of structural modifications for enhancing biological activity .

Properties

IUPAC Name

N-methoxy-N-methylimidazole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-8(11-2)6(10)9-4-3-7-5-9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQREVDTYAHWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N1C=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862873-06-1
Record name 862873-06-1
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